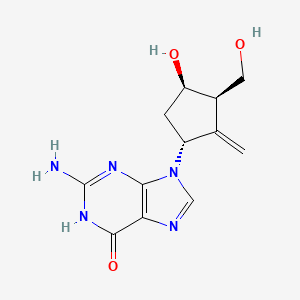

(1R,3R,4R)-Entecavir

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-9-[(1R,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H](C[C@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of 1r,3r,4r Entecavir Triphosphate

Intracellular Phosphorylation Pathways of Entecavir (B133710)

Upon entry into the host cell, entecavir, a guanosine (B1672433) nucleoside analog, must undergo phosphorylation to its active 5'-triphosphate form, entecavir triphosphate. patsnap.comnih.gov This bioactivation is a critical prerequisite for its antiviral efficacy. The process is mediated by host cellular enzymes and is noted to be an efficient conversion. nih.gov

Role of Host Cellular Kinases in Triphosphate Formation

The conversion of entecavir to its active triphosphate metabolite is carried out by host cellular kinases. nih.gov While the complete phosphorylation cascade involves multiple enzymatic steps, research has indicated the involvement of specific kinase types. The initial phosphorylation to entecavir monophosphate has been shown to be performed by deoxyguanosine kinase. Subsequent phosphorylation steps to the diphosphate (B83284) and ultimately the active triphosphate form are also carried out by cellular kinases. nih.gov

Kinetic Studies of Phosphorylation

Kinetic studies have been conducted to understand the efficiency of the initial phosphorylation step of entecavir. In studies using isolated rat heart mitochondria, the phosphorylation of entecavir followed Michaelis-Menten kinetics. These studies demonstrated that entecavir is a substrate for deoxyguanosine kinase, and it competitively inhibits the phosphorylation of the natural substrate, deoxyguanosine.

Click on the headers to sort the data.

| Substrate | Parameter | Value |

|---|---|---|

| Entecavir | Km | 0.77 ± 0.62 µM |

| Entecavir | Vmax | 7.1 ± 2.2 pmol/mg protein/hr |

| Deoxyguanosine | Km | 0.72 ± 0.09 µM |

| Deoxyguanosine | Vmax | 101 ± 5 pmol/mg protein/hr |

Inhibition of Hepatitis B Virus (HBV) Polymerase Activities

The antiviral activity of entecavir is exerted through the potent and selective inhibition of the HBV polymerase by entecavir triphosphate. nih.gov This active form of the drug targets all three essential functions of the viral polymerase: priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. nih.gov

Competitive Inhibition with Deoxyguanosine Triphosphate (dGTP)

Entecavir triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV polymerase. patsnap.comnih.gov The structural similarity between entecavir triphosphate and dGTP allows it to be recognized by the enzyme's active site. Kinetic analyses have demonstrated this competitive inhibition, with entecavir triphosphate showing a high affinity for the HBV polymerase. The inhibition constant (Ki) for entecavir triphosphate is significantly lower than that of other nucleoside analogs, indicating a more potent inhibition. nih.govnih.gov The ratio of Ki to the Michaelis constant (Km) for the natural substrate further illustrates the efficiency of this competition. nih.gov

Click on the headers to sort the data.

| Compound | IC50 (nM) | Ki (nM) | Ki/Km (dGTP) |

|---|---|---|---|

| Entecavir-TP | 0.5 | 0.15 | 0.01 |

Effects on HBV DNA Polymerase Priming

The initiation of HBV DNA synthesis, known as priming, is a critical first step in viral replication that is inhibited by entecavir triphosphate. nih.gov This process involves the covalent attachment of a guanosine triphosphate to the polymerase, which serves as the primer for DNA synthesis. nih.gov By competing with dGTP, entecavir triphosphate effectively disrupts this initial step, thereby preventing the commencement of viral DNA replication. patsnap.comnih.gov

Inhibition of Minus-Strand DNA Synthesis (Reverse Transcription)

Following the priming step, the HBV polymerase synthesizes the negative-strand DNA using the pregenomic RNA as a template in a process known as reverse transcription. nih.gov Entecavir triphosphate also inhibits this crucial step. patsnap.com After its incorporation into the growing DNA chain, it leads to the termination of further elongation. patsnap.com Although entecavir possesses a 3'-hydroxyl group, which is typically required for chain elongation, its incorporation results in a "de facto" chain termination, effectively halting the synthesis of the minus-strand DNA. nih.gov This premature termination prevents the formation of a complete viral genome. patsnap.com

Inhibition of Plus-Strand DNA Synthesis

The replication of the hepatitis B virus genome is a multi-stage process orchestrated by the viral reverse transcriptase (RT), also known as HBV polymerase. This enzyme possesses three distinct catalytic functions: protein priming, reverse transcription of the pre-genomic RNA (pgRNA) to synthesize the negative-strand DNA, and the subsequent synthesis of the positive-strand DNA. chemicalbook.comnbinno.com The active form of (1R,3R,4R)-Entecavir, entecavir triphosphate (ETV-TP), is a potent inhibitor of all three of these functions. nbinno.compatsnap.comresearchgate.net

Following the synthesis of the negative-strand DNA, the polymerase begins the synthesis of the positive strand. ETV-TP, a guanosine nucleoside analogue, competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating positive-strand DNA. chemicalbook.compatsnap.com Upon incorporation, ETV-TP acts as a non-obligate chain terminator. chemicalbook.com Although this compound possesses a 3'-hydroxyl group, which is typically necessary for the addition of the next nucleotide, its unique carbocyclic structure imposes significant steric constraints. nih.govasm.org After its incorporation, the addition of subsequent nucleotides is severely hindered, effectively halting the elongation of the plus-strand DNA. nih.govnih.gov This process of delayed chain termination is a key feature of its mechanism, preventing the formation of complete, replication-competent viral genomes. nih.gov

Enzyme Kinetic Parameters and Inhibition Constants (Kᵢ)

The high potency of this compound is reflected in its enzyme kinetic parameters. ETV-TP exhibits a strong affinity for the HBV reverse transcriptase, often greater than the enzyme's affinity for its natural substrate, dGTP. nih.gov The inhibition constant (Kᵢ), a measure of the inhibitor's binding affinity, for ETV-TP is in the low nanomolar range. Studies have reported Kᵢ values for wild-type HBV polymerase to be approximately 0.2 nM to 2.6 nM. chemicalbook.comresearchgate.net

In contrast, the Michaelis constant (Kₘ) for the natural substrate dGTP has been measured at approximately 1.3 nM to 20 nM. chemicalbook.comresearchgate.net The ratio of Kᵢ to Kₘ indicates that ETV-TP can compete very effectively with dGTP for binding to the enzyme's active site. nih.gov This efficient competition is a primary reason for the compound's potent inhibition of viral DNA synthesis. chemicalbook.comnih.gov

| Compound | Parameter | Reported Value (nM) | Reference |

|---|---|---|---|

| ETV-TP | Kᵢ (Inhibition Constant) | 0.2 | researchgate.net |

| 1.3 - 2.6 | chemicalbook.com | ||

| dGTP | Kₘ (Michaelis Constant) | 1.3 | researchgate.net |

| 13.3 - 20 | chemicalbook.com |

Molecular Interactions with HBV Reverse Transcriptase (RT)

Identification of Binding Pockets and Key Residues

Due to the difficulty in crystallizing the full HBV polymerase, much of the understanding of its structure and interaction with inhibitors comes from homology modeling based on the well-characterized structure of HIV-1 reverse transcriptase. nih.govasm.org These models have been instrumental in elucidating the molecular basis for the high affinity and specificity of ETV-TP.

A significant finding from molecular modeling studies is the presence of a unique hydrophobic pocket located at the rear of the deoxynucleoside triphosphate (dNTP) binding site. nih.govasm.org This pocket is perfectly sized to accommodate the exocyclic alkene group on the cyclopentyl moiety of ETV-TP. nih.govasm.org The natural substrate, dGTP, does not access this pocket. asm.org This additional interaction provides a structural explanation for the superior potency of this compound compared to other nucleoside analogues. nih.gov

Studies of drug-resistant viral strains have further identified key amino acid residues critical for inhibitor binding. Mutations at positions such as T184, S202, and M250 within the RT domain, typically arising in combination with lamivudine-resistance mutations (L180M and M204V/I), can reduce susceptibility to this compound. semanticscholar.org These residues are clustered around the dNTP binding site, and their alteration can diminish the binding efficiency of ETV-TP. semanticscholar.org Additionally, some evidence suggests that the M171 residue may serve as an initial interaction site for ETV-TP before it fully engages with the catalytic active site. nih.govasm.org

Conformational Changes Induced by Entecavir Triphosphate Binding

The binding of ETV-TP and its subsequent incorporation into the viral DNA chain induce conformational stresses that inhibit further synthesis. After being added to the primer strand, the unique structure of the incorporated entecavir monophosphate causes a steric clash with key residues of the polymerase. asm.org Specifically, the exocyclic double bond of the drug is predicted to clash with amino acids such as Y203 and L66 during the translocation step required for the next nucleotide addition. asm.org This steric hindrance disrupts the optimal positioning of the primer-template complex, thereby terminating DNA chain elongation. nih.gov

In resistant mutants, amino acid substitutions can alter the conformation of the dNTP binding pocket. For example, changes at residues T184 or S202 can reposition the critical YMDD loop of the polymerase, leading to a reduction in the size and accessibility of the ETV-TP binding pocket. semanticscholar.org This highlights the precise conformational fit required for potent inhibition and how subtle structural changes in the enzyme can lead to drug resistance.

Differential Activity Against Other Viral Polymerases and Cellular Polymerases

Specificity Profile Against HIV-1 Reverse Transcriptase

This compound was initially characterized by its high specificity for HBV polymerase, with early studies showing no significant activity against HIV-1 at concentrations below 1 µM. nih.govnih.gov This selectivity is attributed to structural differences between the two viral enzymes. However, more recent and sensitive kinetic analyses have demonstrated that ETV-TP can be recognized and incorporated by HIV-1 RT, leading to inhibition of HIV-1 replication. nih.govresearchgate.net

Despite this, the efficiency of inhibition is lower compared to its effect on HBV polymerase. The use of this compound as a monotherapy in HIV/HBV co-infected individuals has been shown to select for the M184V resistance mutation in HIV, which confers resistance to lamivudine (B182088) and emtricitabine. nih.govaidsmap.com

In contrast to its potent activity against viral polymerases, ETV-TP is a very weak inhibitor of human cellular DNA polymerases α, β, δ, and mitochondrial DNA polymerase γ. nih.gov The reported Kᵢ values for these host enzymes are in the range of 18 to over 160 µM, orders of magnitude higher than the Kᵢ for HBV polymerase. nih.gov This high degree of selectivity is crucial and is explained by structural differences; for instance, the hydrophobic pocket in HBV RT that accommodates this compound is absent in human DNA polymerase beta. nih.gov

| Enzyme | Parameter | Value | Reference |

|---|---|---|---|

| HBV Reverse Transcriptase | Kᵢ | 0.2 - 2.6 nM | chemicalbook.comresearchgate.net |

| HIV-1 Reverse Transcriptase | IC₅₀ | 0.1 - 1 nM* | aidsmap.com |

| Human Cellular DNA Polymerases (α, β, δ) | Kᵢ | 18 - >160 µM | nih.gov |

| Human Mitochondrial DNA Polymerase (γ) |

*Value from in vitro cellular assays, which may differ from direct enzyme inhibition constants (Kᵢ).

Interaction with Mammalian DNA Polymerases (α, β, δ, γ)

A key factor in the safety profile of nucleoside analogue antiviral drugs is their selectivity for the viral polymerase over host mammalian DNA polymerases. This compound triphosphate has been demonstrated to be a weak inhibitor of mammalian DNA polymerases, including the replicative polymerases α and δ, the repair-associated polymerase β, and the mitochondrial DNA polymerase γ. pom.go.idfda.govdrugcentral.orgwho.int

Research findings indicate that the inhibitory activity of this compound triphosphate against cellular DNA polymerases α, β, and δ is significantly lower than its potent inhibition of HBV DNA polymerase. The inhibition constants (Ki) for these cellular enzymes are in the micromolar range, in stark contrast to the nanomolar inhibition observed with the viral polymerase. Specifically, the Ki values for the inhibition of mammalian DNA polymerases α, β, and δ by this compound triphosphate have been reported to be between 18 and 40 µM. who.int

With regard to the mitochondrial DNA polymerase γ, studies have shown that this compound triphosphate has a minimal effect on its function. One report indicates a Ki value of greater than 160 µM. who.int Further investigation has demonstrated that this compound triphosphate is not recognized by and does not inhibit mitochondrial DNA polymerase γ, even at concentrations as high as 300 µM. nih.govasm.org This lack of significant interaction with polymerase γ is consistent with a lower potential for mitochondrial toxicity, a concern with some other nucleoside analogues. nih.govasm.orgnih.gov

The table below summarizes the inhibitory activity of this compound triphosphate against mammalian DNA polymerases in comparison to its activity against HBV DNA polymerase.

| Polymerase | Inhibition Constant (Ki) |

| HBV DNA Polymerase | 0.0012 µM |

| Mammalian DNA Polymerase α | 18 - 40 µM |

| Mammalian DNA Polymerase β | 18 - 40 µM |

| Mammalian DNA Polymerase δ | 18 - 40 µM |

| Mammalian DNA Polymerase γ | >160 µM |

This table is interactive. Users can sort and filter the data.

The significant difference in the Ki values highlights the high selectivity of this compound triphosphate for the viral target, which is a desirable characteristic for an antiviral agent.

Molecular Virological Research on 1r,3r,4r Entecavir Resistance

Characterization of HBV Polymerase Resistance Mutations

Resistance to entecavir (B133710) is not conferred by a single mutation but requires a combination of substitutions within the reverse transcriptase domain of the HBV polymerase. plos.orgasm.org This multi-step mutational pathway is a key reason for the high genetic barrier to resistance observed in nucleoside-naïve patients. tropicalgastro.comasm.org

The development of entecavir resistance almost invariably occurs in viruses that are already resistant to lamivudine (B182088). plos.orgtropicalgastro.comasm.org The primary mutations conferring lamivudine resistance, rtM204V or rtM204I (substitutions at codon 204 from methionine to valine or isoleucine) located in the highly conserved YMDD motif of the polymerase, are the essential background for the selection of entecavir resistance. asm.orgwjgnet.com These mutations alone lead to a slight reduction in entecavir susceptibility, but not enough to cause clinical resistance. asm.orgresearchgate.net

The rtL180M mutation (leucine to methionine at codon 180) often accompanies the rtM204V/I mutations. asm.orgfrontierspartnerships.org While rtL180M is considered a compensatory mutation for lamivudine resistance, restoring the replication fitness of the rtM204V/I mutant, the combination of rtL180M and rtM204V/I creates a genetic platform upon which entecavir-specific mutations can be selected. amegroups.orgasm.org The presence of both rtL180M and rtM204V mutations reduces susceptibility to entecavir by approximately eightfold. asm.org Therefore, prior or existing lamivudine resistance is a critical risk factor for the emergence of entecavir resistance. nih.gov

On the background of lamivudine resistance mutations (rtL180M + rtM204V/I), the addition of one or more specific amino acid substitutions is required to confer clinically significant entecavir resistance. plos.orgresearchgate.net These key entecavir-resistance-associated mutations occur at codons rtT184, rtS202, or rtM250. tropicalgastro.comasm.orgwjgnet.com

The emergence of these mutations in patients with pre-existing lamivudine resistance who are on entecavir therapy leads to a significant increase in resistance levels and can result in virologic breakthrough. tropicalgastro.comasm.orgnih.gov For instance, the addition of substitutions at rtT184, rtS202, or rtM250 to a lamivudine-resistant background can increase the 50% effective concentration (EC50) of entecavir substantially. nih.gov Other mutations, such as at rtI169, have also been implicated in entecavir resistance pathways. asm.orgresearchgate.netnih.gov

| Mutation Type | Amino Acid Substitution | Role in Resistance |

|---|---|---|

| Precursor (Lamivudine Resistance) | rtM204V/I | Primary mutation conferring lamivudine resistance and providing the initial backbone for entecavir resistance. asm.orgwjgnet.com |

| Precursor/Compensatory | rtL180M | Accompanies rtM204V/I, partially restores viral replication, and contributes to reduced entecavir susceptibility. amegroups.orgasm.org |

| Entecavir-Specific | rtT184G/L | Emerges on a lamivudine-resistant background to confer high-level entecavir resistance. plos.orgwjgnet.com |

| Entecavir-Specific | rtS202G/I | Selected in lamivudine-resistant viruses, leading to reduced entecavir susceptibility. plos.orgwjgnet.com |

| Entecavir-Specific | rtM250V | An additional mutation that can emerge to cause entecavir resistance. plos.orgresearchgate.netfrontierspartnerships.org |

| Entecavir-Specific | rtI169T | Also identified in entecavir-resistant strains, often in complex mutational patterns. researchgate.netnih.gov |

Primary drug resistance mutations, such as rtM204V/I, often come at a cost to the virus, leading to impaired polymerase function and reduced replication efficiency, or "viral fitness". amegroups.orgnih.gov To overcome this deficit, secondary or compensatory mutations may arise. amegroups.org These mutations restore the replication competence of the drug-resistant viral variants. nih.gov

In the context of entecavir resistance, the rtL180M mutation not only contributes to resistance but also acts as a compensatory mutation for the rtM204V/I substitutions, stabilizing the polymerase and improving replication. amegroups.org Another significant compensatory mutation is rtV173L, which has been shown to enhance the replication efficiency of lamivudine-resistant variants (rtM204V/I) and may also play a role in the fitness of entecavir-resistant strains. amegroups.orgfrontierspartnerships.org The emergence of these compensatory mutations is crucial for the survival and propagation of resistant viruses in the host, allowing them to replicate at levels sufficient to cause a virologic rebound. nih.gov While single mutations might impair the virus, the combination of primary and compensatory mutations can create a fit, resistant virus. amegroups.org

Mechanisms of Reduced Entecavir Susceptibility in Mutant Viruses

The molecular mechanisms underlying entecavir resistance involve structural changes in the HBV polymerase that directly interfere with the drug's action. These changes affect both the binding of the active form of the drug and its subsequent incorporation into the viral DNA.

Entecavir, once inside the host cell, is phosphorylated to its active form, entecavir triphosphate (ETV-TP). asm.org ETV-TP then competes with the natural substrate, dGTP, for binding to the active site of the HBV polymerase. asm.org The combination of lamivudine-resistance mutations (rtL180M/rtM204V) with entecavir-specific mutations (such as rtT184G/L or rtS202G) leads to conformational changes in the dNTP-binding pocket of the polymerase. plos.orgnih.gov

Molecular modeling studies suggest that these substitutions cause steric hindrance, which repositions key residues within the active site. plos.orgnih.gov This alteration of the binding pocket reduces the affinity of the mutant polymerase for ETV-TP, as reflected by an increased inhibition constant (Ki). plos.orgnih.gov For example, the combination of rtL180M, rtM204V, and rtS202G mutations results in a lower binding affinity for ETV-TP, which is believed to be a primary cause of virologic breakthrough. nih.gov The mutations essentially make it more difficult for the drug to bind to its target enzyme, thereby reducing its inhibitory effect. plos.org

Entecavir inhibits HBV replication by being incorporated into the growing viral DNA chain, which then leads to chain termination. plos.orgasm.org Unlike some other nucleoside analogs that cause immediate chain termination, entecavir acts as a "delayed" chain terminator, halting DNA synthesis after the incorporation of a few more nucleotides. asm.org

The resistance-conferring mutations significantly impair this process. In vitro studies have demonstrated that the combination of lamivudine and entecavir resistance substitutions leads to a significant reduction in the efficiency of ETV-TP incorporation into the nascent HBV DNA strand. plos.org The structural changes in the polymerase active site not only hinder the initial binding of ETV-TP but also disfavor the enzymatic reaction required for its incorporation. asm.org Consequently, the mutant polymerases can more effectively discriminate against ETV-TP in favor of the natural dGTP substrate, allowing viral DNA synthesis to proceed even in the presence of the drug. plos.orgasm.org This leads to reduced chain termination and sustained viral replication. plos.org

Cross-Resistance Profiles of Entecavir

The efficacy of (1R,3R,4R)-Entecavir against HBV strains resistant to other nucleos(t)ide analogues (NAs) is a critical aspect of its clinical utility. In vitro studies and clinical observations have delineated a specific cross-resistance profile for ETV.

Lamivudine (LVD)-Resistant HBV: As previously discussed, HBV strains with primary LVD resistance mutations (rtM204V/I, with or without the compensatory rtL180M mutation) exhibit reduced susceptibility to ETV. mdpi.comnih.gov In vitro assays show an 8- to 30-fold increase in the ETV EC50 for these mutants. europa.euasm.org This partial cross-resistance means that while ETV is still active, higher concentrations are needed for inhibition, and the genetic barrier for developing full ETV resistance is lowered. nih.govasm.org LVD-resistant mutants also show high-level cross-resistance to other L-nucleosides like telbivudine (B1682739) and emtricitabine. asm.orgresearchgate.net

Adefovir (B194249) (ADV)-Resistant HBV: In contrast, ETV generally retains full activity against HBV strains carrying the primary mutations associated with adefovir resistance (rtA181V/T or rtN236T). xiahepublishing.comeuropa.eunatap.org Recombinant viruses with these ADV-resistant substitutions remain fully susceptible to ETV in cell culture. europa.eu This lack of cross-resistance makes ETV a viable treatment option for patients who have failed adefovir therapy. However, some complex multidrug-resistant strains that include ADV-resistance mutations may show altered susceptibility.

Tenofovir (B777) (TDF)-Resistant HBV: Resistance to tenofovir is rare. Strains that are resistant to ETV, which harbor the combination of LVDr and ETVr mutations, generally remain sensitive to tenofovir. tandfonline.comkarger.com This makes tenofovir an effective rescue therapy for patients who develop ETV resistance.

The following table summarizes the cross-resistance profile based on in vitro susceptibility data.

| Resistant Strain (Primary Mutations) | Susceptibility to Entecavir | Fold-Change in EC50 (Approx.) |

| Lamivudine-Resistant (rtM204V/I ± rtL180M) | Reduced | 8-30x europa.euasm.org |

| Adefovir-Resistant (rtA181V/T, rtN236T) | Susceptible | ~1x xiahepublishing.comeuropa.eu |

| Entecavir-Resistant (LVDr + ETVr) | Resistant | >70x natap.org |

EC50: 50% effective concentration. Data compiled from multiple in vitro studies.

The concept of a "genetic barrier" is crucial for understanding the long-term durability of an antiviral agent. It refers to the number of specific viral mutations required to overcome the drug's suppressive effect and lead to clinical resistance. turkjgastroenterol.orgnih.gov this compound is characterized by a high genetic barrier to resistance in treatment-naïve individuals. nih.govkarger.comresearchgate.netnih.gov

This high barrier is the result of three key factors:

Potent Viral Suppression: ETV potently inhibits HBV replication, rapidly reducing viral loads to undetectable levels in most patients. xiahepublishing.comnatap.org This profound suppression limits the pool of replicating viruses, thereby reducing the statistical probability of random mutations occurring and being selected. spandidos-publications.comnatap.org

Requirement for Multiple Mutations: Unlike drugs with a low genetic barrier where a single mutation can confer resistance, clinically significant ETV resistance requires a specific combination of mutations. karger.comturkjgastroenterol.orgnih.gov The process typically involves a "two-hit" mechanism. spandidos-publications.comnih.gov

First Hit: The acquisition of LVDr mutations (rtM204V/I ± rtL180M). These mutations alone only cause a modest decrease in ETV susceptibility. spandidos-publications.comnatap.org

Second Hit: The subsequent acquisition of at least one additional signature ETVr mutation (at rtI169, rtT184, rtS202, or rtM250) on the LVDr background. asm.orgashm.org.auspandidos-publications.com

Impaired Replication Fitness: ETV-resistant HBV variants, carrying this complex array of mutations, often exhibit reduced replication capacity compared to the wild-type virus. plos.orgturkjgastroenterol.org This fitness cost means they may not replicate efficiently enough to cause a rapid viral rebound unless the selective pressure from the drug is high and consistent.

The necessity for at least three specific substitutions to confer high-level resistance explains why the emergence of resistance in nucleoside-naïve patients is a rare event. karger.comnih.gov In contrast, for patients already harboring LVDr strains, the genetic barrier is lowered because the "first hit" is already present, and only the "second hit" is needed for resistance to emerge, explaining the much higher resistance rates observed in this population. nih.govnih.govtropicalgastro.com

Preclinical Antiviral Efficacy of 1r,3r,4r Entecavir

In Vitro Antiviral Activity Assessments

The in vitro potency of (1R,3R,4R)-Entecavir was rigorously evaluated using cell culture systems, which allowed for detailed characterization of its inhibitory effects on HBV replication and its activity against different viral variants.

In human hepatoma HepG2 cells transfected with wild-type HBV, this compound demonstrated potent, concentration-dependent inhibition of HBV DNA synthesis. The 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication, was consistently measured in the low nanomolar range.

Multiple studies have reported an EC₅₀ value of approximately 0.004 µM (4.0 nM) for the inhibition of HBV DNA synthesis in HepG2 cells. europa.eunatap.orgfda.gov Other research has pinpointed this value at 3.75 nM. medchemexpress.commdpi.com In comparative studies using the HepG2 2.2.15 cell line, this compound was found to be about 30 times more potent than lamivudine (B182088), another nucleoside analogue, exhibiting an EC₅₀ of 4 nmol/L versus 116 nmol/L for lamivudine. natap.org The selectivity index, a ratio of the drug's cytotoxicity to its antiviral activity, was reported to be greater than 100, indicating a high degree of selectivity for the viral polymerase over host cellular processes. pnas.org

Table 1: In Vitro Inhibition of HBV DNA by this compound in HepG2 Cells

| Parameter | Value | Cell Line | Reference |

|---|---|---|---|

| EC₅₀ | 0.004 µM (4.0 nM) | HepG2 (wild-type HBV transfected) | europa.eufda.gov |

| EC₅₀ | 3.75 nM | HepG2 | medchemexpress.commdpi.com |

| EC₅₀ | 4.0 nmol/L | HepG2 2.2.15 | natap.org |

| Comparative Potency | ~30x more potent than Lamivudine | HepG2 2.2.15 | natap.org |

| Selectivity Index | >100 | HepG2 2.2.15 | pnas.org |

This compound has shown potent activity against wild-type HBV and retains significant efficacy against certain genotypic variants known to confer resistance to other antiviral agents. asm.orgnatap.org Its effectiveness was notably tested against lamivudine-resistant (LVDr) HBV, which contains substitutions such as rtL180M and rtM204V in the viral reverse transcriptase. europa.eumdpi.com

While its activity against these LVDr strains is reduced, it remains potent. The median EC₅₀ for this compound against LVDr HBV was 0.026 µM. europa.eufda.gov This represents an 8- to 30-fold decrease in susceptibility compared to its activity against wild-type virus. fda.govnatap.org Importantly, recombinant HBV genomes that harbored adefovir-resistant substitutions, such as rtN236T or rtA181V, did not show reduced susceptibility to this compound. europa.eufda.govnatap.org

The development of resistance to this compound in cell culture appears to be a multi-step process. It requires the pre-existence of lamivudine resistance mutations, followed by the acquisition of additional substitutions at other amino acid residues, including rtT184, rtS202, or rtM250. europa.euasm.org The presence of these additional changes can further decrease susceptibility to this compound by a range of 16- to 741-fold. europa.eu

Table 2: Efficacy of this compound Against HBV Genotypic Variants

| HBV Strain | Key Substitutions | This compound EC₅₀ (Median) | Fold Change vs. Wild-Type | Reference |

|---|---|---|---|---|

| Wild-Type | None | 0.004 µM | 1x | europa.eufda.gov |

| Lamivudine-Resistant (LVDr) | rtL180M, rtM204V | 0.026 µM | 8-30x | europa.eufda.govnatap.org |

| Adefovir-Resistant | rtN236T or rtA181V | No significant change | ~1x | europa.eufda.govnatap.org |

In Vivo Antiviral Efficacy in Animal Models

The preclinical evaluation of this compound extended to several animal models that are susceptible to hepadnaviruses closely related to human HBV. These models were instrumental in assessing the compound's antiviral effects in a living organism.

Woodchucks chronically infected with the woodchuck hepatitis virus (WHV), a close relative of HBV, served as a key animal model for evaluating this compound. nih.govnih.gov These studies demonstrated potent in vivo efficacy. An initial dose-ranging study found that daily oral administration of this compound at doses of 0.1 and 0.5 mg/kg led to a significant reduction in circulating WHV DNA by 3 log₁₀ within four weeks. nih.gov Other studies confirmed that daily oral treatment for one to three months effectively suppressed WHV viremia. medchemexpress.comwipo.int

Long-term studies in woodchucks showed that a weekly oral dose of 0.5 mg/kg could maintain undetectable levels of WHV DNA for up to three years in a subset of the animals, and no evidence of resistance was detected during this period. natap.orgnih.gov The woodchuck model was considered critical for establishing the therapeutic potential of this compound prior to human trials. nih.gov

The duck hepatitis B virus (DHBV) model, using Pekin ducks, provided another important system for in vivo testing. bioline.org.brxiahepublishing.comnatap.org In primary duck hepatocyte cultures, this compound was a highly potent inhibitor of DHBV replication, with an EC₅₀ of 0.13 nM. nih.gov This was more than 1,000 times more potent than lamivudine in the same system. nih.gov

In studies involving infected ducklings, oral treatment with 1 mg/kg/day of this compound for 21 days resulted in a mean serum DHBV DNA reduction of 3.1 log₁₀. nih.gov The antiviral effect was dose-dependent, with doses of 0.01, 0.1, and 1 mg/kg/day all proving more effective than a 25 mg/kg daily dose of lamivudine. nih.gov Furthermore, treatment with this compound led to a reduction in the levels of viral covalently closed circular DNA (cccDNA) in the liver, a key viral replication intermediate. nih.gov

HBV transgenic mouse models, which express HBV proteins and support viral replication in the liver, were also utilized to characterize the antiviral activity of this compound. xiahepublishing.comfrontiersin.org In these models, a 10-day course of daily oral this compound at a dose of 3.2 mg/kg resulted in a significant reduction of HBV DNA in the liver. nih.gov

Dose-titration experiments established that statistically significant reductions in liver HBV DNA could be achieved at doses as low as 0.032 mg/kg/day in female mice and 0.1 mg/kg/day in male mice. nih.gov However, treatment did not affect the levels of viral RNA or viral antigens (HBeAg, HBsAg, and HBcAg). nih.gov This is because the drug's mechanism of action targets the viral polymerase, and in this model, the HBV transgene does not permit secondary rounds of infection, meaning the production of viral proteins from the integrated gene is not dependent on active replication. nih.gov

Table 3: Summary of In Vivo Efficacy in Animal Models

| Animal Model | Key Findings | Reference |

|---|

| Woodchuck (WHV) | - 3 log₁₀ reduction in WHV DNA with 0.1-0.5 mg/kg/day.

Virological Endpoints in Preclinical Models (e.g., Viral DNA Reduction)

The preclinical antiviral efficacy of this compound, a potent guanosine (B1672433) nucleoside analogue, has been extensively evaluated through various virological endpoints, primarily focusing on the reduction of viral DNA in both in vitro and in vivo models. These studies have consistently demonstrated its significant activity against hepatitis B virus (HBV).

In vitro studies using human HepG2 cells transfected with wild-type HBV showed that entecavir (B133710) inhibited HBV DNA synthesis with a 50% reduction (EC50) at a concentration of 0.004 µM. fda.govhres.ca Further investigations revealed an EC50 value of 3.75 nM for the inhibition of HBV DNA synthesis. nih.gov The compound also demonstrated efficacy against lamivudine-resistant HBV strains (rtL180M, rtM204V), with a median EC50 value of 0.026 µM (range 0.010-0.059 µM). fda.govhres.ca

Table 1: In Vitro Antiviral Activity of Entecavir Against HBV

| Cell Line | HBV Strain | Endpoint | EC50 Value |

|---|---|---|---|

| HepG2 | Wild-Type | 50% reduction in DNA synthesis | 0.004 µM fda.govhres.ca |

| Not Specified | Wild-Type | 50% reduction in DNA synthesis | 3.75 nM nih.gov |

| HepG2 | Lamivudine-Resistant (rtL180M, rtM204V) | 50% reduction in DNA synthesis | 0.026 µM (median) fda.govhres.ca |

Preclinical animal models have corroborated the potent in vitro findings. In woodchucks chronically infected with woodchuck hepatitis virus (WHV), a relevant model for studying HBV, entecavir treatment resulted in a significant reduction in viral DNA. fda.gov An initial dose-ranging study in these animals showed that entecavir reduced circulating WHV DNA by 3 log10 at week 4. xiahepublishing.com Subsequent studies using more sensitive PCR methods revealed a 7 log10 reduction in serum WHV DNA to undetectable levels within four weeks. xiahepublishing.com Long-term studies in woodchucks demonstrated that entecavir could maintain undetectable viral DNA levels for up to 3 years. fda.gov

Similarly, in ducks infected with duck hepatitis B virus (DHBV), another animal model for HBV, entecavir treatment led to a significant reduction in viral DNA levels, with decreases ranging from 4 to 8 log10. fda.gov

A comparative study in woodchucks showed that entecavir-treated animals had a significantly greater reduction in hepatic covalently closed circular DNA (cccDNA) after four weeks of therapy compared to lamivudine. xiahepublishing.com In some entecavir-treated animals, the virus reached undetectable levels over the course of 12 weeks of treatment. xiahepublishing.com

Table 2: In Vivo Antiviral Efficacy of Entecavir in Animal Models

| Animal Model | Virus | Endpoint | Result |

|---|---|---|---|

| Woodchuck | Woodchuck Hepatitis Virus (WHV) | Reduction in circulating WHV DNA | 3 log10 reduction at week 4 xiahepublishing.com |

| Woodchuck | Woodchuck Hepatitis Virus (WHV) | Reduction in serum WHV DNA | 7 log10 reduction to undetectable levels within 4 weeks xiahepublishing.com |

| Woodchuck | Woodchuck Hepatitis Virus (WHV) | Long-term viral suppression | Undetectable viral DNA for up to 3 years fda.gov |

| Duck | Duck Hepatitis B Virus (DHBV) | Reduction in viral DNA | 4 to 8 log10 reduction fda.gov |

| Woodchuck | Woodchuck Hepatitis Virus (WHV) | Reduction in hepatic cccDNA | Significantly greater reduction compared to lamivudine after 4 weeks xiahepublishing.com |

These preclinical findings, demonstrating substantial viral DNA reduction across various models, established the potent antiviral activity of this compound and provided a strong basis for its clinical development.

Pharmacological Research Aspects of 1r,3r,4r Entecavir

Cellular Uptake and Intracellular Metabolism Studies

The antiviral activity of (1R,3R,4R)-Entecavir is contingent upon its entry into hepatocytes, the primary site of HBV replication, and its subsequent conversion into the active triphosphate form.

Transport Mechanisms across Cell Membranes

The hepatic uptake of the hydrophilic compound this compound is mediated by specific transporter proteins. Research has identified the organic anion transporter 2 (OAT2) and the equilibrative nucleoside transporter 1 (ENT1) as the primary transporters responsible for its entry into hepatocytes. nih.govwjgnet.commdpi.com Inhibition of ENT1 has been shown to significantly decrease the antiviral efficacy of this compound in HepG2.2.15 cells, a cell line that supports HBV replication. nih.gov Conversely, overexpression of OAT2 in cell models led to an increased susceptibility of HBV to the drug. nih.gov

While OAT2 and ENT1 are key for hepatic uptake, other transporters are involved in its renal excretion. Studies have demonstrated that this compound is a substrate for the renal influx transporters human organic anion transporter 1 (hOAT1), human concentrative nucleoside transporter 2 (hCNT2), and human concentrative nucleoside transporter 3 (hCNT3). nih.gov However, it interacts with these transporters with relatively low affinity. nih.gov

| Transporter | Location | Role | Reference |

|---|---|---|---|

| OAT2 | Hepatocytes | Hepatic Uptake | nih.govwjgnet.commdpi.com |

| ENT1 | Hepatocytes | Hepatic Uptake | nih.gov |

| hOAT1 | Renal Tubules | Renal Influx | nih.gov |

| hOAT3 | Renal Tubules | Renal Influx | nih.govmdpi.com |

| hCNT2 | Renal Tubules | Renal Influx | nih.gov |

| hCNT3 | Renal Tubules | Renal Influx | nih.gov |

Phosphorylation Kinetics and Triphosphate Formation

Once inside the cell, this compound, a nucleoside analogue, must be phosphorylated by host cellular kinases to its active 5'-triphosphate form, entecavir (B133710) triphosphate (ETV-TP). patsnap.comnih.govdrugbank.compatsnap.com This active moiety competitively inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. patsnap.comdrugbank.com

The phosphorylation of this compound is a highly efficient process, particularly at low concentrations. asm.org The intracellular half-life of ETV-TP is approximately 15 hours, which allows for sustained antiviral pressure. drugbank.comasm.org The primary enzyme responsible for the initial phosphorylation step is mitochondrial deoxyguanosine kinase (dGK). nih.gov

Kinetic studies in isolated rat heart mitochondria have provided insights into the phosphorylation process. The Michaelis-Menten constant (Km) for this compound phosphorylation was found to be 0.77 ± 0.62 μM, with a maximum velocity (Vmax) of 7.1 ± 2.2 pmol/mg protein/hr. nih.gov These data indicate a high binding affinity of the drug for the kinase, although the rate of phosphorylation is slower than that of the natural substrate, deoxyguanosine. nih.gov

Mechanistic Studies of Drug-Drug Interactions

Understanding the potential for drug-drug interactions is crucial for the safe and effective use of any therapeutic agent. Research has explored the interaction of this compound with other antiviral agents and its effects on key drug-metabolizing enzymes and transporters.

Investigations with other Antiviral Agents at a Molecular Level

Clinical and in vitro studies have shown a low potential for clinically significant pharmacokinetic interactions between this compound and other commonly used antiviral agents. Co-administration with lamivudine (B182088), adefovir (B194249) dipivoxil, or tenofovir (B777) disoproxil fumarate (B1241708) did not result in significant alterations in the pharmacokinetics of either drug. fda.goveuropa.euhiv-druginteractions.orguw.eduxiahepublishing.com In vitro combination assays have demonstrated that the anti-HBV activity of this compound is not antagonized by abacavir, didanosine, lamivudine, stavudine, tenofovir, or zidovudine. fda.gov

While primarily targeting HBV, kinetic studies have shown that ETV-TP can be utilized as a substrate by the HIV-1 reverse transcriptase, establishing it as an inhibitor of HIV-1 replication. nih.gov This has therapeutic implications for patients co-infected with HBV and HIV.

Assessment of Effects on Cytochrome P450 Enzyme System

This compound is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system. drugbank.comfda.govfda.govreliasmedia.comwikidoc.org In vitro studies have shown that even at concentrations significantly higher than those achieved in humans, this compound does not inhibit major human CYP450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. fda.govreliasmedia.com This lack of interaction with the CYP450 system minimizes the risk of metabolic drug-drug interactions with a wide range of concomitantly administered medications that are substrates, inducers, or inhibitors of these enzymes. xiahepublishing.comreliasmedia.com

Interactions with Organic Anion Transporters (OATs) in Research Models

As a significant portion of this compound is eliminated unchanged via the kidneys through both glomerular filtration and active tubular secretion, its interaction with renal transporters is of particular interest. wikidoc.orghep-druginteractions.orgresearchgate.net Research has identified OAT1 and OAT3 as key transporters involved in its renal uptake and as potential targets for drug-drug interactions. nih.govmdpi.commdpi.com

In HEK293 cells expressing human OAT1 and OAT3, this compound was identified as a substrate for both transporters. nih.gov The kinetic parameters for this interaction have been determined, as detailed in the table below.

| Transporter | Km (μM) | Vmax (nmol/mg protein/30s) | Reference |

|---|---|---|---|

| hOAT1 | 250 | 0.83 | nih.gov |

| hOAT3 | 23 | 1.1 | nih.gov |

These findings indicate that co-administration of this compound with drugs that are inhibitors of OAT1 or OAT3 could potentially increase its systemic exposure by reducing its renal clearance. nih.govmdpi.com For instance, the dipeptide JBP485 has been shown to interact with this compound via OAT1 and OAT3. nih.gov

Mitochondrial Interactions and Cellular Toxicity Research

Research into the mitochondrial interactions of this compound has been a crucial aspect of its preclinical and ongoing safety evaluation. The primary concern with nucleoside analogs is their potential to interfere with mitochondrial DNA (mtDNA) synthesis, leading to mitochondrial dysfunction. This section delves into specific research findings regarding Entecavir's effect on mitochondrial components and processes.

Inhibition of Deoxyguanosine Kinase (dGK) in Isolated Mitochondria

Mitochondrial deoxyguanosine kinase (dGK) is a key enzyme in the mitochondrial purine (B94841) salvage pathway, responsible for phosphorylating deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). nih.govnih.gov Since this compound is a deoxyguanosine analog, its potential to inhibit dGK has been a subject of investigation. nih.govresearchgate.net

Studies using isolated rat mitochondria from various tissues, including the brain, heart, kidney, and liver, have shown that Entecavir competitively inhibits the phosphorylation of deoxyguanosine. nih.govnih.gov However, the potency of this inhibition varies. One study reported an IC₅₀ value of 15.3 ± 2.2 μM for the inhibition of dG phosphorylation by Entecavir. nih.gov

Interestingly, research has revealed that Entecavir is a much more potent inhibitor of deoxyadenosine phosphorylation. nih.gov Both Entecavir and deoxyguanosine itself were found to be powerful inhibitors of dA phosphorylation, with IC₅₀ values of 0.028 ± 0.006 μM and 0.034 ± 0.007 μM, respectively. nih.gov This suggests a significant interaction between Entecavir and the dGK enzyme, particularly concerning its role in phosphorylating deoxyadenosine. nih.gov The data also indicate that dGK has a marked preference for phosphorylating dG over dA. nih.govresearchgate.net

Table 1: Inhibitory Effects on Deoxynucleoside Phosphorylation in Isolated Rat Mitochondria

| Inhibitor | Substrate | IC₅₀ (μM) |

| Entecavir | Deoxyguanosine (dG) | 15.3 ± 2.2 |

| Entecavir | Deoxyadenosine (dA) | 0.028 ± 0.006 |

| Deoxyguanosine (dG) | Deoxyadenosine (dA) | 0.034 ± 0.007 |

Data sourced from studies on isolated rat mitochondria. nih.govnih.gov

Impact on Deoxypurine Nucleotide Pools

The inhibition of dGK by Entecavir raises the possibility of perturbations in the mitochondrial deoxynucleotide triphosphate (dNTP) pools. nih.govnih.gov A balanced supply of dNTPs (dATP, dGTP, dCTP, and dTTP) is essential for the fidelity of DNA synthesis and repair. nih.gov Imbalances in these pools can lead to adverse effects, including potential genotoxicity and mitochondrial DNA depletion. nih.govnih.gov

Because Entecavir competitively inhibits the phosphorylation of purine deoxynucleosides, it has the potential to disrupt the salvage pathway and lower the levels of deoxypurine nucleotides. nih.gov The potent inhibition of deoxyadenosine phosphorylation, in particular, suggests that Entecavir could decrease the synthesis of dATP, especially in non-dividing cells that rely heavily on the salvage pathway. nih.gov

In vivo studies have indicated that high doses of Entecavir can lead to dNTP pool imbalances, specifically a decrease in dGTP levels and an increase in dATP levels. xiahepublishing.com These disruptions are thought to occur once a critical threshold of the active form, entecavir triphosphate, is reached, potentially impairing the accuracy of DNA replication and repair. xiahepublishing.com

Studies on Mitochondrial DNA Depletion in Cell Lines

A primary concern with nucleoside analogs is their potential to inhibit the human mitochondrial DNA polymerase γ (Pol γ), which is responsible for replicating mtDNA. nih.govtandfonline.com Inhibition of Pol γ can lead to a reduction in mtDNA content, known as mtDNA depletion, which can, in turn, impair mitochondrial function. nih.govbmj.com

However, extensive in vitro research has consistently shown that this compound has a low potential for causing mitochondrial toxicity through this mechanism. nih.govtandfonline.comnih.gov Studies using human HepG2 hepatoma cells, a standard model for assessing mitochondrial toxicity, have demonstrated that even at concentrations up to 100 times the maximal clinical exposure, Entecavir did not cause a significant reduction in mtDNA levels over a 15-day period. nih.govnih.gov In fact, one report noted that exposures up to 75 μM for 4 days resulted in no considerable decrease in mtDNA levels. nih.gov

Furthermore, enzymatic assays have revealed that entecavir triphosphate is a weak inhibitor of Pol γ, with Ki values reported to be between 18 and greater than 160 µM. fda.gov Pol γ exhibits a strong preference for its natural substrate, deoxyguanosine triphosphate, even in the presence of high concentrations of entecavir triphosphate. xiahepublishing.comnih.gov Entecavir triphosphate was not found to be significantly incorporated into DNA by Pol γ. nih.gov These findings are consistent with the lack of observed mitochondrial toxicity in cell culture models. nih.govnih.gov

Some long-term observational studies in patients have yielded mixed results. One four-year study in patients with chronic hepatitis B on Entecavir monotherapy found that while mtDNA content initially decreased, it subsequently increased, with no significant difference between the baseline and the four-year mark. nih.gov This suggests that while there may be some initial effect, it does not appear to lead to progressive mtDNA depletion over time in this context. psu.edu

Advanced Analytical Methodologies for 1r,3r,4r Entecavir Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are the cornerstone of Entecavir (B133710) analysis, offering high-resolution separation and quantification. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and LC-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the routine analysis of Entecavir in bulk drug and pharmaceutical formulations. asianpubs.orginnovareacademics.in These methods are valued for their simplicity, precision, and accuracy. asianpubs.org

Method development often involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve a well-defined peak with a short retention time. innovareacademics.in For instance, a mixture of water and acetonitrile (B52724) (80:20 v/v) has been successfully used as a mobile phase with a C18 column, resulting in a retention time of 3.385 minutes. asianpubs.org Another method utilized a mobile phase of methanol (B129727) and acetonitrile (70:30 v/v) with a few drops of triethanolamine, achieving a shorter retention time of 2.64 minutes. innovareacademics.in

Validation of these HPLC methods is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. innovareacademics.injgtps.com Linearity is typically observed over a specific concentration range, with correlation coefficients (r²) close to 0.999, indicating a strong linear relationship. asianpubs.orginnovareacademics.in Accuracy is often demonstrated through recovery studies, with recovery rates around 99% being reported. asianpubs.org

Table 1: Comparison of Various RP-HPLC Methods for Entecavir Analysis

| Parameter | Method 1 asianpubs.org | Method 2 innovareacademics.in | Method 3 jbiochemtech.com | Method 4 jgtps.com |

|---|---|---|---|---|

| Column | XTerra® C18 (250 mm × 4.6 mm, 5 µm) | C-18 (250 mm x 4.6 mm, 5µm) | C18 (250 x 4.6 mm ID) | Develosil C18 (150 x 4.6 mm i.d., 5µm) |

| Mobile Phase | Water:Acetonitrile (80:20 v/v) | Methanol:Acetonitrile (70:30 v/v) + Triethanolamine | Methanol:Water (55:45 v/v) | Acetonitrile:Potassium dihydrogen phosphate (B84403) buffer (pH 3.4) (40:60) |

| Flow Rate | 0.8 mL/min | 1.2 mL/min | 1 mL/minute | 1.0 ml/min |

| Detection Wavelength | 254 nm | 255 nm | 254 nm | 257 nm |

| Retention Time | 3.385 min | 2.64 min | 3.5 minutes | 2.26 min |

| Linearity Range | 2-24 mcg/mL | 20-100µg/ml | 5-25 µg/ml | Not Specified |

| Correlation Coefficient (r²) | 0.9999 | 0.9991 | Not Specified | Not Specified |

| Assay (%) | 99.07% | 98.1% | 99.22% (mean) | Not Specified |

| Recovery (%) | 99.17% | Not Specified | Not Specified | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including shorter run times, improved resolution, and higher sensitivity. researchgate.net UPLC systems utilize columns with smaller particle sizes (typically 1.7 µm), which contributes to these enhancements. researchgate.netrsc.org

A UPLC-MS/MS method for the quantification of Entecavir in human plasma demonstrated a short chromatographic run time of just 2 minutes. researchgate.net This method employed an ACQUITY UPLC BEH C18 column and an isocratic elution. researchgate.net Due to the high polarity of Entecavir, some studies have utilized hydrophilic interaction chromatography (HILIC) columns to achieve satisfactory retention. rsc.orgrsc.org

UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and selective detection, particularly in bioanalytical applications. researchgate.netrsc.org These methods have been successfully applied to bioequivalence and pharmacokinetic studies. researchgate.netrsc.org

LC-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of Entecavir, especially at very low concentrations in complex biological matrices like human plasma. nih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

LC-MS/MS methods for Entecavir often utilize an electrospray ionization (ESI) source in the positive ion mode and operate in multiple reaction monitoring (MRM) mode for enhanced specificity. nih.govresearchgate.net The method can be validated over a wide linear concentration range, for instance, from 50.0 to 20,000.0 pg/ml. nih.gov A highly sensitive method reported a lower limit of quantitation (LLOQ) of 5 pg/mL in human plasma. researchgate.net

The development of LC-MS/MS methods involves careful optimization of both chromatographic and mass spectrometric parameters. nih.gov These methods have been instrumental in characterizing forced degradation products of Entecavir and in conducting pharmacokinetic studies. nih.govthieme-connect.com

Table 2: Key Parameters of Selected LC-MS/MS Methods for Entecavir

| Parameter | Method 1 nih.gov | Method 2 researchgate.net | Method 3 researchgate.net |

|---|---|---|---|

| Chromatography | LC-ESI-MS/MS | LC-MS/MS | UPLC-MS/MS |

| Column | XBridge-C18 (4.6 mm × 50 mm, 5-μm) | Xterra MS C18 | ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |

| Mobile Phase | 10 mM ammonium (B1175870) hydrogen carbonate (pH 10.5):methanol (85:15 v/v) | High-pH mobile phases with gradient elution | Isocratic elution |

| Detection | MRM positive mode | Positive ion electrospray tandem mass spectrometry | Positive ionization electrospray mass spectrometry in MRM mode |

| Linear Range | 50.0-20000.0 pg/ml | 5000-fold range | 0.1 - 20 ng/mL |

| LLOQ | Not Specified | 5 pg/mL | Not Specified |

| Internal Standard | Lamivudine (B182088) | Lobucavir | Entecavir-13C2,15N |

Spectroscopic and Electrophoretic Approaches

Alongside chromatographic techniques, spectroscopic and electrophoretic methods provide alternative and complementary approaches for the analysis of Entecavir.

UV-Visible Spectrophotometry in Research Samples

UV-Visible spectrophotometry offers a simple, economical, and rapid method for the estimation of Entecavir in bulk and pharmaceutical dosage forms. wjpsonline.com The method is based on the principle that Entecavir absorbs ultraviolet radiation at a specific wavelength. The absorption maximum (λmax) for Entecavir has been reported to be around 253-254 nm. wjpsonline.comresearchgate.net

The method is typically validated for linearity, accuracy, and precision. wjpsonline.com A linear relationship between absorbance and concentration is usually observed in a defined range, for example, 3-18 μg/ml. wjpsonline.com The accuracy of the method is confirmed by recovery studies, with results often in the range of 99.53-100.41%. wjpsonline.com While simple and cost-effective, UV-Visible spectrophotometry is generally less specific and sensitive compared to chromatographic methods. researchgate.net

Several UV spectrophotometric methods have been developed, including those that utilize derivatization reagents to form colored complexes, allowing for analysis in the visible region. biomedpharmajournal.orgjournalofscience.net

Capillary Zone Electrophoresis for Compound Separation

Capillary Zone Electrophoresis (CZE) has emerged as a stability-indicating method for the analysis of Entecavir in pharmaceutical formulations. jst.go.jpnih.gov CZE separates charged molecules in a capillary filled with an electrolyte solution under the influence of a high voltage. nvkc.nl

A validated CZE method for Entecavir utilized a fused-silica capillary, a 20 mM sodium tetraborate (B1243019) solution at pH 10 as the background electrolyte, and detection at 216 nm. jst.go.jp The method demonstrated linearity over a concentration range of 1–200 μg/mL with a high correlation coefficient (r² = 0.9999). jst.go.jp The specificity and stability-indicating capability of the CZE method were confirmed through forced degradation studies. jst.go.jpnih.gov The results obtained by CZE have been shown to correlate well with those from validated HPLC methods, indicating its reliability for quality control analysis. jst.go.jp

Bioanalytical Methodologies for Preclinical Sample Analysis

The preclinical evaluation of antiviral agents like (1R,3R,4R)-Entecavir is foundational to understanding their pharmacokinetic and pharmacodynamic profiles. This requires the development and validation of highly sensitive and specific bioanalytical methods capable of accurately quantifying the compound in complex biological matrices. These methodologies are crucial for interpreting data from both in vitro cellular assays and in vivo animal studies, providing insights into drug absorption, distribution, metabolism, and excretion (ADME).

Accurate measurement of this compound in cellular and tissue samples is essential for establishing the relationship between drug exposure and antiviral activity. Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technology employed for this purpose due to its superior sensitivity and specificity.

In animal studies, which are vital for determining pharmacokinetic parameters, various tissues and fluids are analyzed. A sensitive and specific liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method has been validated for quantifying entecavir in rat and dog plasma. nih.gov This method typically involves solid-phase extraction (SPE) to isolate the drug from the plasma matrix, followed by chromatographic separation and detection. nih.govresearchgate.net For instance, one validated method used ganciclovir (B1264) as an internal standard and achieved a lower limit of quantification (LLOQ) of 0.01 µg/mL in plasma, with an average extraction recovery exceeding 93%. nih.gov Such methods have been successfully applied to pharmacokinetic studies in rats and dogs. nih.gov

Further research has extended this analysis to various tissues. Toxicokinetic studies in rats have utilized liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to measure concentrations of entecavir in plasma, as well as in kidney, liver, and skeletal muscle tissues, confirming systemic exposure. oup.com

Table 1: LC-MS/MS Method for Entecavir Quantification in Animal Plasma

This table summarizes a validated method for quantifying entecavir in preclinical animal plasma samples.

| Parameter | Details | Reference |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) | nih.gov |

| Biological Matrix | Rat and Dog Plasma | nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) | nih.gov |

| Chromatography | Inertsil® ODS-3 (5 μm, 150 mm × 2.1 mm i.d.) column | nih.gov |

| Internal Standard | Ganciclovir | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) with positive ESI | nih.gov |

| Linearity Range | 0.01-9 µg/mL | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | nih.gov |

| Accuracy | 98.1% to 102.5% | nih.gov |

| Precision (%RSD) | < 10% | nih.gov |

| Extraction Recovery | 93.9% to 96.7% | nih.gov |

For in vitro studies, quantifying the drug within cells is critical, as entecavir must be phosphorylated intracellularly to its active triphosphate form. A validated ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) assay using automated on-line SPE has been developed to quantify entecavir in peripheral blood mononuclear cells (PBMCs). researchgate.net A key feature of this methodology is its ability to measure both the parent compound and its phosphorylated metabolites by treating a portion of the cell lysate with acid phosphatase to convert the phosphorylated forms back to the free form for analysis. researchgate.net Studies investigating the effects of entecavir in cell lines like HepG2.2.15 often rely on quantifying viral markers such as HBV DNA and viral antigens (HBeAg, HBsAg) via real-time PCR and ELISA, respectively, to assess the drug's antiviral efficacy. nih.govnih.gov

The development of research formulations requires analytical methods that are stability-indicating. A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. researchgate.netnih.gov This ensures that any loss in drug content over time due to instability is accurately detected.

For this compound, several stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated. researchgate.netresearchgate.netjbiochemtech.com These methods are validated through forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.netresearchgate.net

One such method utilized a Gemini C18 column with a mobile phase of acetonitrile-water and a potassium phosphate buffer, with UV detection at 253 nm. researchgate.netnih.gov The method was proven to be specific and stability-indicating through forced degradation, which showed significant degradation under basic conditions, while also demonstrating no interference from formulation excipients. researchgate.netnih.gov Another validated method employed a Phenomenox C18 column with a mobile phase of water (pH 3.0) and acetonitrile, detecting the eluent at 254 nm. researchgate.net This study also confirmed that the most substantial degradation occurred under alkaline conditions. researchgate.net These validated methods are precise, accurate, and robust, making them suitable for the quality control and stability assessment of entecavir formulations during research and development. researchgate.netejpmr.com

Table 2: Comparison of Validated Stability-Indicating RP-HPLC Methods for Entecavir

This table presents key parameters from different published stability-indicating HPLC methods for the analysis of entecavir.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

|---|---|---|---|---|

| Column | Gemini C18 (150 x 4.6 mm) | Phenomenox C18 (250 x 4.6 mm) | Agilent HC-C18 (250 x 4.6 mm) | C18 column (250 x 4.6 mm) |

| Mobile Phase | Acetonitrile-water/Potassium phosphate buffer (pH 4) | Water (pH 3.0)/Acetonitrile (95:5) | Buffer/Acetonitrile (95:5) | Methanol/Water (55:45) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection (UV) | 253 nm | 254 nm | 253 nm | 254 nm |

| Retention Time | 4.18 min | 7.724 min | 6.98 min | 3.5 min |

| Linearity Range | 0.5–200 µg/mL | 5-30 µg/mL | 2.05-15.53 µg/mL | 5-25 µg/mL |

| Accuracy | 101.19% | ~99.2% | ~99.9% | Data not specified |

| LOD / LOQ (µg/mL) | 0.39 / 0.5 | Data not specified | Data not specified | Data not specified |

| Reference | researchgate.netnih.gov | researchgate.net | ejpmr.com | jbiochemtech.com |

Structure Activity Relationship Studies and Rational Drug Design for 1r,3r,4r Entecavir

Elucidation of Key Structural Features for Antiviral Potency

Importance of the Carbocyclic Moiety and Exocyclic Double Bond

A defining characteristic of entecavir (B133710) is the replacement of the natural ribose sugar with a carbocyclic cyclopentyl moiety. This modification confers greater metabolic stability compared to natural nucleosides by replacing the ring oxygen with a carbon atom. organicchemistry.eu However, this substitution alone can lead to an unfavorable conformation. organicchemistry.eu The introduction of an exocyclic methylene (B1212753) (double bond) at the C2' position is a critical innovation that locks the carbocyclic ring into a conformation that mimics the structure of natural ribose. organicchemistry.eu

Role of Stereochemistry at Chiral Centers

The stereochemistry of entecavir is paramount to its biological activity. The specific (1R,3R,4R) configuration is essential for its potent inhibition of HBV. ijpsjournal.com Studies on different stereoisomers of entecavir have demonstrated that even minor changes in the spatial arrangement of the hydroxyl and hydroxymethyl groups on the cyclopentyl ring can significantly impact its antiviral efficacy. ontosight.airesearchgate.net For instance, the 1'-epimer of entecavir, which has a different stereochemical configuration, may exhibit altered pharmacological activity. ontosight.ai The precise stereochemistry ensures that the molecule correctly orients itself within the active site of the HBV polymerase, allowing for effective competition with the natural substrate, deoxyguanosine triphosphate (dGTP). nih.govlupinepublishers.com The sugar configuration of nucleoside analogs can play a significant role in the development and pattern of viral resistance. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods have been instrumental in elucidating the molecular interactions between entecavir and the HBV reverse transcriptase, providing insights that are difficult to obtain through experimental methods alone.

Homology Modeling of HBV Reverse Transcriptase-Entecavir Triphosphate Complex

Due to the lack of a high-resolution crystal structure of the full HBV polymerase, researchers have relied on homology modeling. lupinepublishers.com By using the crystal structure of the well-characterized human immunodeficiency virus (HIV) reverse transcriptase as a template, three-dimensional models of the HBV RT have been constructed. nih.govlupinepublishers.com These models have been crucial for visualizing the binding of entecavir triphosphate within the enzyme's active site. nih.govplos.org Homology models have helped to explain the resistance profiles of various HBV polymerase mutants and have been used to predict the binding conformations of known HBV inhibitors. lupinepublishers.com The models suggest that entecavir triphosphate binds in a similar manner to the natural substrate, dGTP, but with key differences that contribute to its inhibitory action. nih.gov

Molecular Docking and Dynamics Simulations for Binding Affinity Prediction

Molecular docking and molecular dynamics (MD) simulations have been employed to predict and analyze the binding affinity of entecavir and its analogs to the HBV RT. nih.govamazonaws.com Docking studies have confirmed that the exocyclic methylene group of entecavir fits into a hydrophobic pocket, contributing to its high binding affinity. nih.govnih.gov MD simulations provide a dynamic view of the protein-ligand complex, revealing the stability of the binding and the specific interactions that occur over time. nih.govamazonaws.comacs.org These simulations have shown that entecavir forms stable hydrogen bonds and hydrophobic interactions within the active site, further explaining its potent inhibitory effect. nih.govresearchgate.net For instance, MD simulations have been used to investigate the stability of entecavir's binding pose within the main protease pocket of other viruses, highlighting the versatility of these computational tools. amazonaws.comacs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focusing solely on entecavir and its close analogs are not extensively detailed in the provided results, the principles of QSAR are fundamental to the broader field of antiviral drug design against HBV. nih.govplos.orgresearchgate.net Researchers have applied QSAR to other classes of anti-HBV compounds, such as flavonols and thiazolides, to develop predictive models for their antiviral activity. nih.govmdpi.com These models help in identifying key structural features that can be modified to enhance potency and guide the synthesis of new, more effective antiviral agents. plos.org The extensive SAR data available for entecavir, demonstrating it to be the most potent in its series, provides a strong foundation for potential future QSAR analyses to further refine our understanding of its activity. researchgate.net

Rational Design of Next-Generation Entecavir Analogues

The development of (1R,3R,4R)-Entecavir marked a significant advancement in antiviral therapy for chronic hepatitis B virus (HBV) infection, largely due to its potent inhibition of the viral polymerase and a high genetic barrier to resistance in treatment-naïve patients. nih.govxiahepublishing.comnih.gov However, the emergence of drug-resistant HBV strains, particularly in patients with prior exposure to other nucleoside analogues like lamivudine (B182088), necessitates the continued pursuit of next-generation inhibitors. nih.govnih.gov Rational drug design, leveraging detailed knowledge of the HBV polymerase structure and the molecular basis of drug resistance, guides the development of new entecavir analogues with improved characteristics. xiahepublishing.comlupinepublishers.com

Design Principles for Improved Potency and Resistance Profile

The rational design of more effective entecavir analogues is rooted in understanding its mechanism of action and resistance at a molecular level. Entecavir's high potency is attributed to its unique structure, particularly the exocyclic methylene group on the carbocyclic ring, which fits into a specific hydrophobic pocket of the HBV reverse transcriptase (RT). nih.gov However, specific mutations in the RT domain can diminish the drug's binding affinity and efficacy. nih.gov

Key design principles for next-generation analogues focus on:

Overcoming Steric Hindrance from Resistance Mutations: The most common resistance pathway for entecavir involves mutations also associated with lamivudine resistance, such as rtM204V/I, often accompanied by compensatory mutations like rtL180M. nih.govmdpi.com These mutations cause steric clashes that hinder the binding of entecavir to the active site of the polymerase. lupinepublishers.com A primary design strategy is to modify the entecavir scaffold to accommodate or circumvent these mutated residues, thereby maintaining inhibitory activity against resistant strains.

Targeting Multiple Interaction Sites: Structural analyses suggest that entecavir may have additional interaction sites within the HBV RT beyond the primary deoxynucleoside triphosphate (dNTP) binding pocket. nih.govresearchgate.net Designing analogues that can engage these alternative sites could create more robust inhibitors that are less susceptible to single-point mutations in the active site. This approach aims to enhance the binding affinity and effectiveness against both wild-type and mutant polymerases.

Modifying the "Induced Fit" Mechanism: The binding of nucleoside analogues to the HBV polymerase can involve an "induced fit" movement of key amino acid residues, such as M204. xiahepublishing.com Mutations at this position can inhibit this conformational change, preventing the drug from binding effectively. A rational design approach involves creating analogues whose binding is not dependent on this specific induced fit, thus bypassing a common resistance mechanism. xiahepublishing.com

Maintaining Efficient Intracellular Phosphorylation: Like all nucleoside analogues, entecavir must be phosphorylated intracellularly to its active triphosphate form to inhibit the HBV polymerase. xiahepublishing.comxiahepublishing.com Any modification to the parent nucleoside structure must not interfere with the efficiency of this activation pathway by cellular kinases.

Homology modeling of the HBV polymerase, based on the known crystal structures of similar enzymes like HIV reverse transcriptase, is a critical tool in this process. lupinepublishers.commdpi.com These models allow for computational docking studies to predict how novel analogues will interact with both wild-type and mutant forms of the HBV polymerase, guiding the synthesis of the most promising candidates. nih.govmdpi.com Preclinical studies have identified compounds like PDM2, a stilbene (B7821643) derivative, which demonstrated inhibitory activity against both wild-type and lamivudine/entecavir-resistant HBV variants, validating these design approaches. frontiersin.org

Table 1: Design Principles for Entecavir Analogues with Improved Resistance Profiles

| Design Principle | Rationale | Target Resistance Mechanism |

| Circumventing Steric Hindrance | Modify the drug's structure to avoid clashes with mutated amino acid residues in the polymerase active site. | Mutations such as rtM204V/I and rtL180M that alter the shape of the binding pocket. lupinepublishers.comnih.gov |

| Targeting Multiple Sites | Design analogues that bind to secondary sites on the polymerase in addition to the primary active site. | Reduces reliance on a single binding conformation, making the drug less susceptible to single-point mutations. nih.govresearchgate.net |

| Bypassing "Induced Fit" | Create molecules that can bind effectively without requiring specific conformational changes in the polymerase. | Mutations (e.g., at rtM204) that prevent the necessary "induced fit" for drug binding. xiahepublishing.com |

| Maintaining Bioactivation | Ensure that new analogues remain excellent substrates for cellular kinases to be converted to the active triphosphate form. | Ensures the drug can reach its active state intracellularly to inhibit the polymerase. xiahepublishing.comxiahepublishing.com |

Strategies for Modulating Pharmacokinetic Properties (Preclinical)

Beyond improving potency and the resistance profile, a key goal in developing next-generation entecavir analogues is to optimize their pharmacokinetic properties. The aim is to enhance bioavailability, achieve more stable plasma concentrations, and potentially develop long-acting formulations to improve patient adherence. researchgate.net The primary preclinical strategy for achieving these goals is the development of prodrugs. dovepress.commdpi.com

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. mdpi.com This approach can overcome limitations of the parent compound, such as poor membrane permeability or rapid metabolism. dovepress.comacs.org

For entecavir, several prodrug strategies have been explored in preclinical models: